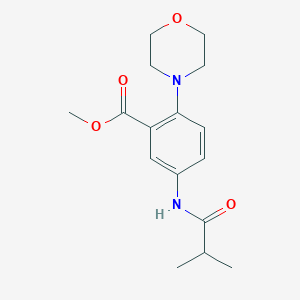
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. This compound has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, this compound has been shown to disrupt the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, this compound has been shown to have low toxicity, which makes it safe to handle in the lab. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of this compound-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of this compound derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the development of fluorescent probes and the synthesis of derivatives with improved properties.
Méthodes De Synthèse
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain this compound. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19) |
Clé InChI |
YYFOXIMENSJXTJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
SMILES canonique |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![N-{4-[4-(Furan-2-carbonyl)-piperazin-1-yl]-phenyl}-2-o-tolyloxy-acetamide](/img/structure/B236858.png)
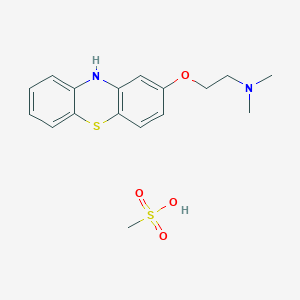


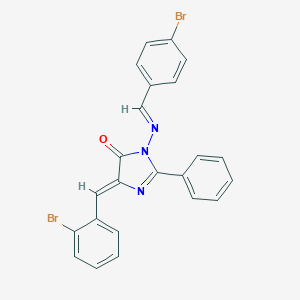

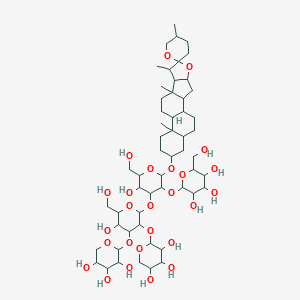
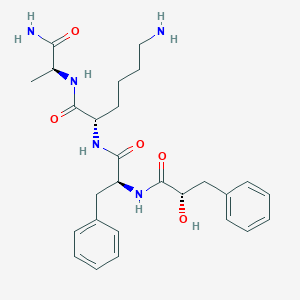
![N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)